molecular formula C15H17F3N4O2 B2551945 N-(4-Cyano-1-methylpiperidin-4-YL)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide CAS No. 1436057-85-0

N-(4-Cyano-1-methylpiperidin-4-YL)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

Cat. No. B2551945
CAS RN: 1436057-85-0
M. Wt: 342.322
InChI Key: WEQLXLHTCMXBST-UHFFFAOYSA-N
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Description

The compound "N-(4-Cyano-1-methylpiperidin-4-YL)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide" is a structurally complex molecule that may be related to various pyridine and carboxamide derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on pyridine and carboxamide compounds.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carboxamide linkages and the introduction of substituents on the pyridine ring. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves characterizing target compounds by spectral data and bioassaying against phytopathogenic fungi . Similarly, the synthesis of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers is achieved through acyl chloride reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine and carboxamide derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis . The structure of these compounds can be complex, with substituents affecting the overall molecular conformation and properties. For example, the pincer-type compound N,N'-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide features a tricationic structure with specific dihedral angles and hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of pyridine and carboxamide derivatives can vary depending on the substituents and the reaction conditions. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves optimizing reaction conditions to achieve high yield and purity . The chemical reactions of these compounds are often guided by the electronic effects of substituents and the formation of stable intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and carboxamide derivatives are influenced by their molecular structure. For example, the antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives is determined through in vitro bioassays . The solubility, stability, and reactivity of these compounds can be tailored by modifying the substituents on the pyridine ring and the nature of the carboxamide linkage.

Relevant Case Studies

While the provided papers do not mention case studies directly related to the compound , they do provide insights into the biological activities of similar compounds. For instance, the antifungal activity of pyrazole-carboxamide derivatives and the inverse agonist activity of a RORC2-targeting compound suggest potential applications in pharmaceuticals and agriculture. These studies highlight the importance of molecular design and synthesis in developing compounds with desired biological activities.

Scientific Research Applications

Synthesis and Non-Linear Optical (NLO) Properties

Researchers synthesized derivatives similar to the targeted compound through a three-component reaction. The synthesized compounds were characterized using FT-IR, NMR, and X-ray diffraction techniques. Computational chemistry methods supported the findings. These compounds exhibited remarkable non-linear optical (NLO) properties and molecular docking analyses suggested potential inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

PET Imaging Agent Development

Another study focused on the synthesis of a derivative for use as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. The process involved multi-step synthesis and yielded a compound with high radiochemical purity and significant specific activity, indicating its potential for in vivo imaging applications (Wang et al., 2018).

Microglia Imaging in Neuroinflammation

Further research developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound, through noninvasive imaging, could measure reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in various neuropsychiatric disorders. The study highlights the tracer's potential for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).

properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c1-22-7-5-14(9-19,6-8-22)21-13(23)11-3-2-4-12(20-11)24-10-15(16,17)18/h2-4H,5-8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLXLHTCMXBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C2=NC(=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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